cis-3-((Benzyloxy)methyl)cyclobutanamine

Catalog No.
S15675548
CAS No.
847416-94-8
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-((Benzyloxy)methyl)cyclobutanamine

CAS Number

847416-94-8

Product Name

cis-3-((Benzyloxy)methyl)cyclobutanamine

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-amine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2

InChI Key

RQAVITWHCIZOQW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)COCC2=CC=CC=C2

Cis-3-((Benzyloxy)methyl)cyclobutanamine, also known as cis-3-(benzyloxy)cyclobutanamine, is a cyclic amine with the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of approximately 191.27 g/mol. This compound features a cyclobutane ring substituted with a benzyloxy group and an amine functional group, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural characteristics that may influence pharmacological effects.

Typical of amines and ethers. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
  • Esterification: The benzyloxy group can undergo reactions with acids to form esters under appropriate conditions.
  • Reduction: The compound may be reduced to yield primary or secondary alcohols.

These reactions are essential for modifying the compound for various applications in organic synthesis and medicinal chemistry.

The biological activity of cis-3-((Benzyloxy)methyl)cyclobutanamine is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit:

  • Antidepressant Effects: Some cyclic amines have been associated with mood enhancement and potential antidepressant properties.
  • Antinociceptive Activity: Compounds featuring cyclobutane rings have shown promise in pain relief studies.
  • Neuroprotective Properties: There is potential for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Further empirical studies are required to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Cis-3-((Benzyloxy)methyl)cyclobutanamine can be synthesized through several methods, including:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through ring-closing reactions facilitated by catalysts or heat.
  • Substitution Reactions: The benzyloxy group can be introduced via nucleophilic substitution on a suitable cyclobutane derivative.
  • Functional Group Modifications: Existing functional groups can be modified through standard organic synthesis techniques to yield the desired compound.

The choice of synthesis method often depends on the availability of starting materials and desired purity levels.

Cis-3-((Benzyloxy)methyl)cyclobutanamine has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Chemical Research: As a building block, it can be utilized in synthesizing more complex organic molecules.
  • Material Science: Investigations into its properties may reveal applications in polymers or other materials.

Interaction studies involving cis-3-((Benzyloxy)methyl)cyclobutanamine focus on its behavior in biological systems and its interactions with proteins or enzymes. Such studies could include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems.
  • Synergistic Effects: Investigating whether it enhances or diminishes the activity of other compounds when used in combination.

These studies are crucial for determining the viability of this compound as a therapeutic agent.

Cis-3-((Benzyloxy)methyl)cyclobutanamine shares structural similarities with several other compounds, which can provide insights into its uniqueness. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Cis-3-(benzyloxy)cyclobutanamineC11H15NOC_{11}H_{15}NOLacks methyl group; simpler structure
Cis-3-(phenylmethoxy)cyclobutanamineC11H15NOC_{11}H_{15}NOSimilar structure; potential for different reactivity
1-(benzyloxy)-2-methylcyclobutaneC12H16OC_{12}H_{16}OContains a methyl substituent on cyclobutane

Cis-3-((Benzyloxy)methyl)cyclobutanamine is unique due to its specific arrangement of functional groups, which may influence its reactivity and biological activity differently compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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